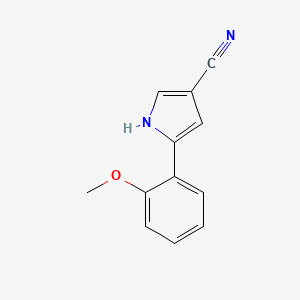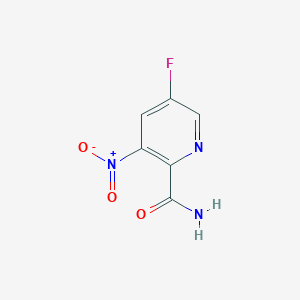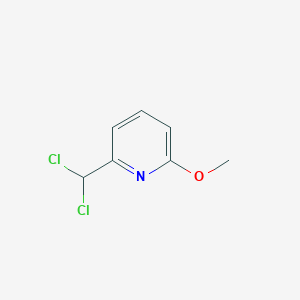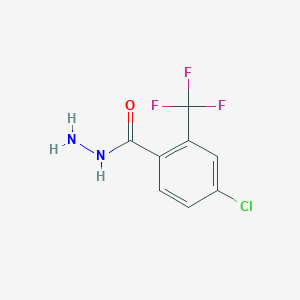
4-Chloro-2-(trifluoromethyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(trifluoromethyl)benzohydrazide is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties. It is an aroyl hydrazine derivative, characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(trifluoromethyl)benzohydrazide typically involves the reaction of 4-chloro-2-(trifluoromethyl)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2-(trifluoromethyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like acetylcholinesterase, preventing the breakdown of neurotransmitters. This inhibition can modulate neural activity and has therapeutic implications for conditions like Alzheimer’s disease .
Comparación Con Compuestos Similares
- 4-(Trifluoromethyl)benzohydrazide
- 4-Chloro-2-(trifluoromethyl)benzonitrile
- 4-Chloro-2-(trifluoromethyl)benzaldehyde
Comparison: 4-Chloro-2-(trifluoromethyl)benzohydrazide is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits stronger enzyme inhibition and broader applications in medicinal chemistry .
Propiedades
Fórmula molecular |
C8H6ClF3N2O |
|---|---|
Peso molecular |
238.59 g/mol |
Nombre IUPAC |
4-chloro-2-(trifluoromethyl)benzohydrazide |
InChI |
InChI=1S/C8H6ClF3N2O/c9-4-1-2-5(7(15)14-13)6(3-4)8(10,11)12/h1-3H,13H2,(H,14,15) |
Clave InChI |
GBZPKGGBMIAZEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(F)(F)F)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13678469.png)
![8-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13678473.png)
![2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13678475.png)

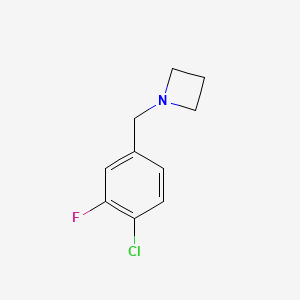
![2-Methoxy-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13678502.png)


![5-Bromo-2,3-dihydrofuro[2,3-b]pyridin-3-amine](/img/structure/B13678520.png)
